![molecular formula C14H14F3N3O2S B2814754 N-[(5-丙基硫代-1,3,4-噁二唑-2-基)甲基]-3-(三氟甲基)苯甲酰胺 CAS No. 941948-74-9](/img/structure/B2814754.png)

N-[(5-丙基硫代-1,3,4-噁二唑-2-基)甲基]-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

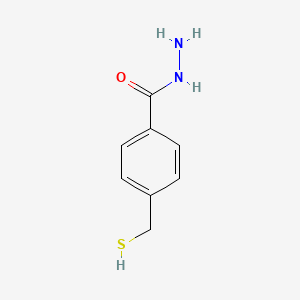

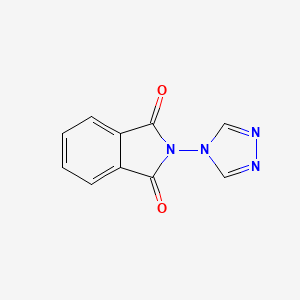

“N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C14H14F3N3O2S . It is a derivative of the 1,3,4-oxadiazole class of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .

Molecular Structure Analysis

The molecular structure of “N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide” consists of a 1,3,4-oxadiazole ring substituted with a propylsulfanyl group at the 5-position and a trifluoromethylbenzamide group at the 2-position .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .

科学研究应用

晶体结构和生物学研究N-[(5-丙基硫烷基-1,3,4-恶二唑-2-基)甲基]-3-(三氟甲基)苯甲酰胺及其衍生物表现出显著的生物活性,包括抗氧化和抗菌作用。一项针对 4,5-二氢-1,3,4-恶二唑-2-硫酮衍生物的研究重点介绍了它们的合成、表征和体外生物活性。这些化合物对金黄色葡萄球菌表现出有希望的抗菌活性,并具有有效的抗氧化活性,展示了它们在医学和药理学应用中的潜力 (Karanth 等人,2019)。

抗癌评价N-[(5-丙基硫烷基-1,3,4-恶二唑-2-基)甲基]-3-(三氟甲基)苯甲酰胺衍生物的另一个应用领域是抗癌研究。合成了一系列取代的苯甲酰胺,并评估了它们对几种癌细胞系的抗癌活性,包括 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和 A2780(卵巢癌)。这些化合物表现出中等至优异的抗癌活性,一些衍生物显示出比参考药物依托泊苷更高的活性 (Ravinaik 等人,2021)。

抗炎和抗癌剂新型取代的 N-[4(5-甲基/苯基-1,3,4-恶二唑-2-基)-3,6-二氢吡啶-1(2H)-基]苯甲酰胺/苯磺酰胺的合成表现出抗炎和抗癌特性。这些新型化合物以良好到优良的收率合成,代表了开发新治疗剂的一个有希望的研究领域 (Gangapuram & Redda,2009)。

抗菌筛选N-[(5-丙基硫烷基-1,3,4-恶二唑-2-基)甲基]-3-(三氟甲基)苯甲酰胺的衍生物在抗菌应用中也显示出前景。一项研究合成了新的 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物,并筛选了它们的抗结核活性。在测试的化合物中,有几个对结核分枝杆菌H37Rv 表现出显着的活性,突出了它们作为开发新抗结核剂的先导分子的潜力 (Nayak 等人,2016)。

作用机制

The mechanism of action of 1,3,4-oxadiazole derivatives can vary depending on the specific compound and its biological target. For example, some 1,3,4-oxadiazole derivatives have been found to exhibit anticancer activity by inhibiting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

未来方向

The 1,3,4-oxadiazole scaffold has shown promise in the field of drug discovery, particularly for cancer treatment . Future research could focus on structural modifications of the 1,3,4-oxadiazole scaffold to enhance its cytotoxicity towards malignant cells . Additionally, the development of novel 1,3,4-oxadiazole-based drugs could involve the design of compounds that selectively interact with nucleic acids, enzymes, and globular proteins .

属性

IUPAC Name |

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c1-2-6-23-13-20-19-11(22-13)8-18-12(21)9-4-3-5-10(7-9)14(15,16)17/h3-5,7H,2,6,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDQQXGGBDCZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)

![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)

![2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2814692.png)